1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride
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Overview
Description
1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride is a compound that belongs to the benzotriazole family, which is known for its diverse applications in medicinal chemistry and material sciences. Benzotriazole derivatives have exhibited properties such as anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The addition of a piperazine moiety enhances its potential for biological interactions, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride typically involves the reaction of benzotriazole with piperazine under specific conditions. One common method includes:
Reaction of Benzotriazole with Piperazine: Benzotriazole is reacted with piperazine in the presence of a suitable solvent such as ethanol. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Formation of Dihydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride can be compared with other benzotriazole derivatives and piperazine-containing compounds:
Benzotriazole Derivatives: Similar compounds include 1H-Benzotriazole, 1-[[4-(phenylmethyl)-1-piperazinyl]methyl] and other substituted benzotriazoles.
Piperazine-Containing Compounds: Compounds such as N-benzyl piperidines and other piperazine derivatives exhibit similar biological activities but differ in their specific interactions and applications.
Properties
CAS No. |
84807-07-8 |
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Molecular Formula |
C10H15Cl2N5 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
4-piperazin-1-yl-2H-benzotriazole;dihydrochloride |
InChI |
InChI=1S/C10H13N5.2ClH/c1-2-8-10(13-14-12-8)9(3-1)15-6-4-11-5-7-15;;/h1-3,11H,4-7H2,(H,12,13,14);2*1H |
InChI Key |
BBSIBSJAOVEMST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=NNN=C32.Cl.Cl |
Origin of Product |
United States |
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